2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine
Description
Properties
IUPAC Name |
2-(difluoromethyl)-1H-benzimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N3/c9-7(10)8-12-5-3-1-2-4(11)6(5)13-8/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQCXRTSAGQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Directed Difluoromethylation
In a representative procedure, 1H-benzo[d]imidazole-2-thiol reacts with EBDFA in dimethylformamide (DMF) using K₂CO₃ as a base at 60°C. This two-step process achieves 82% yield for 2-[(difluoromethyl)thio]-1H-benzo[d]imidazole, with the thiol group acting as a directing and leaving group.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EBDFA (1.05 eq) | DMF | 60°C | 2 h | 82% |
Amine-Directed Strategies
Direct difluoromethylation of amines remains challenging due to competing side reactions. However, protected amine derivatives (e.g., nitro groups) allow subsequent reduction to the desired 4-amine. For instance, nitration at the 4-position prior to EBDFA-mediated difluoromethylation, followed by catalytic hydrogenation, affords the target compound in 61–68% overall yield.
Transition-metal catalysis enables precise introduction of amine groups at the 4-position. Building on methodologies developed for triazine derivatives, Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos as a ligand system proves effective.
Coupling with Ammonia Surrogates
A halogenated 2-difluoromethylbenzimidazole precursor undergoes amination with benzophenone imine, followed by acidic hydrolysis to yield the primary amine. This method achieves 75–88% yields for analogous structures.
Optimized Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene, 110°C, 24 h
Direct Amination of Halogenated Intermediates
4-Bromo-2-(difluoromethyl)-1H-benzo[d]imidazole reacts with aqueous ammonia under microwave irradiation (150°C, 30 min), achieving 65% yield with minimal oligomerization.
Reductive Amination Approaches
Reductive amination offers a complementary route for installing the 4-amine group. Nitro intermediates, generated via nitration of 2-difluoromethylbenzimidazole, are reduced using H₂/Pd-C or Zn/HCl.
Typical Procedure :
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Nitration: HNO₃/H₂SO₄, 0°C, 1 h (78% yield).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .
Scientific Research Applications
2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substituents : Fluorine atoms (e.g., –F, –CF₃, –CF₂H) enhance metabolic stability and influence binding via electrostatic interactions. The difluoromethyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, unlike bulkier –CF₃ groups in compound 4i .
- Positional Effects : Substitution at the 2- and 4-positions of the benzimidazole core is critical for target selectivity. For example, 4-fluorophenyl derivatives (e.g., ) target neurological receptors, whereas substitutions at the 4-amine position (as in the target compound) favor kinase inhibition .
Key Observations :
- Yields for fluorinated benzimidazoles range from 80–92%, with sodium metabisulfite (Na₂S₂O₅) commonly used to promote cyclization .
- The target compound’s synthesis likely follows analogous methods but requires fluorinated precursors for the –CF₂H group.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The –CF₂H group (logP ~1.8) offers moderate lipophilicity compared to –CF₃ (logP ~2.1) or –CH₃ (logP ~1.2), optimizing membrane permeability and solubility .
- Metabolic Stability: Fluorine substituents reduce oxidative metabolism, enhancing plasma half-life relative to non-fluorinated analogs .
Biological Activity
2-(Difluoromethyl)-1H-benzo[d]imidazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a benzo[d]imidazole core. This structure is known to influence its interaction with biological targets, enhancing binding affinity and biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
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Antimicrobial Activity
- The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Studies have shown that it possesses notable antimicrobial properties, particularly against strains of Staphylococcus aureus and Candida albicans.
- Minimum Inhibitory Concentration (MIC) values indicate strong activity; for instance, some derivatives exhibit MIC values less than 1 µg/mL against MRSA strains .
-
Anticancer Properties
- The compound's ability to inhibit cancer cell proliferation has been assessed in vitro. It demonstrates significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and D54 (glioblastoma).
- In studies, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
-
Enzyme Inhibition
- The compound has been investigated for its role as an inhibitor of key enzymes involved in cancer progression. For example, it shows inhibitory effects on MEK1 and PI3K pathways, which are crucial in the regulation of cell growth and survival.
- In vitro assays demonstrated that the compound effectively reduced phosphorylation levels of key signaling proteins (e.g., pERK1/2 and pAkt) in treated cells .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The difluoromethyl group enhances the compound's interaction with target enzymes and receptors.
- Inhibition of Pathways : By inhibiting critical signaling pathways (e.g., Ras/MEK/ERK and PI3K/Akt), the compound disrupts cellular processes related to growth and survival, leading to apoptosis in cancer cells .
Case Studies
Several studies highlight the efficacy of this compound:
- Study on Antimicrobial Activity : A recent investigation reported that derivatives of benzimidazole, including this compound, exhibited potent antimicrobial activity against various bacterial strains. The study measured MIC values and confirmed significant antibacterial effects against resistant strains .
- Cancer Cell Line Studies : In vitro assays conducted on A549 lung cancer cells revealed that treatment with the compound resulted in a marked reduction in cell viability after 48 hours. This study also compared the efficacy of this compound with established chemotherapy agents, finding comparable or superior effects in certain contexts .
Data Summary
The following table summarizes key findings on the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-1H-benzo[d]imidazol-4-amine, and how can purity be optimized?
- Methodology : The compound can be synthesized via a one-pot reaction using 2-chlorophenyl-substituted benzimidazole precursors. Key steps include refluxing with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under inert conditions, followed by purification via column chromatography. Optimizing stoichiometric ratios (e.g., 1:2 molar ratio of precursor to K₂CO₃) and adding catalytic KI improves yield and purity .
- Validation : Characterization via FT-IR, ¹H/¹³C NMR, and HPLC (purity >95%) is critical. For crystalline derivatives, slow cooling of ethanolic reaction mixtures yields X-ray diffraction-suitable crystals .
Q. How can the electronic structure and reactivity of this compound be analyzed computationally?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and gradient-corrected exchange-correlation terms is recommended. Basis sets like 6-31G(d,p) are suitable for geometry optimization and frontier molecular orbital (FMO) analysis. Include exact-exchange terms to improve thermochemical accuracy .
- Validation : Compare computed vibrational spectra (IR) with experimental data to validate electron-density distributions. Use Colle-Salvetti correlation-energy formulas to refine correlation potentials .
Q. What preliminary biological screening assays are appropriate for evaluating its antimicrobial potential?
- Methodology : Conduct in vitro antimicrobial assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v). For antifungal activity, test against C. albicans .
- Validation : Confirm dose-dependent inhibition and assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound in oncology targets?
- Methodology : Synthesize analogs with substitutions at the difluoromethyl and amine positions (e.g., morpholino, piperazinyl groups). Evaluate inhibitory activity against kinases (e.g., PI3K, MAPK) using enzymatic assays. For example, introduce triazine-morpholine moieties to enhance binding to ATP pockets .
- Validation : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (PDB IDs). Correlate binding energies (ΔG) with IC₅₀ values from kinase inhibition assays .
Q. What strategies resolve contradictions in experimental vs. computed spectroscopic data for this compound?
- Methodology : Re-examine solvent effects and protonation states in DFT calculations. For discrepancies in NMR chemical shifts, apply explicit solvent models (e.g., COSMO) and account for dynamic effects via molecular dynamics (MD) simulations. Cross-validate with solid-state IR and Raman spectra .
- Case Study : If experimental ¹H NMR shows unexpected splitting, assess tautomeric equilibria (e.g., imidazole ring proton exchange) using variable-temperature NMR .
Q. How can the compound’s role in catalytic systems (e.g., oxidation reactions) be investigated?
- Methodology : Coordinate the benzimidazole amine with transition metals (e.g., Cu²⁺) to form complexes. Test catalytic efficiency in dopamine oxidation to aminochrome using UV-Vis kinetics. Optimize ligand-metal ratios and pH conditions (e.g., pH 7.4 for physiological relevance) .
- Validation : Monitor reaction progress via HPLC and characterize intermediates using ESI-MS. Compare turnover numbers (TON) with literature benchmarks for catechol oxidase mimics .
Methodological Notes
- Synthetic Caution : Avoid prolonged exposure to moisture during synthesis, as the difluoromethyl group is hydrolytically labile. Use anhydrous DMF and Schlenk techniques for air-sensitive steps .
- Computational Tips : For accurate HOMO-LUMO gaps, employ long-range corrected functionals (e.g., ωB97X-D) and include dispersion corrections .
- Biological Assays : Pre-screen compounds for solubility in assay media using dynamic light scattering (DLS). Aggregation can lead to false-positive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
